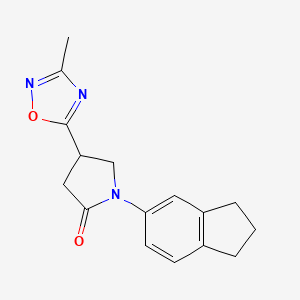
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as 1-Indenyl-4-oxadiazolylpyrrolidin-2-one (IOP), is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. IOP has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, as well as its potential applications in the fields of medicine, biochemistry, and pharmacology.
作用機序
IOP has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cytochrome P450, as well as an inhibitor of the enzyme P450. IOP has also been found to act as an anti-inflammatory and anti-bacterial agent.
Biochemical and Physiological Effects
IOP has been found to have a wide range of biochemical and physiological effects. In addition to acting as an inhibitor of the enzyme cytochrome P450, IOP has been found to act as an anti-inflammatory and anti-bacterial agent. IOP has also been found to act as a potential inhibitor of the enzyme P450, as well as a potential inhibitor of the enzyme P450.
実験室実験の利点と制限
The use of IOP in laboratory experiments has several advantages and limitations. One advantage is that IOP can be synthesized in a laboratory setting using a variety of methods, making it a convenient and cost-effective option for laboratory experiments. Additionally, IOP has been found to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the mechanism of action and potential applications of IOP. However, there are also some limitations to using IOP in laboratory experiments. For example, IOP has been found to have a relatively short half-life, making it difficult to study its long-term effects in laboratory experiments. Additionally, IOP has been found to be toxic at high concentrations, making it necessary to use low concentrations when conducting laboratory experiments.
将来の方向性
There are a number of potential future directions for research into 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. These include further research into its potential applications in the fields of medicine, biochemistry, and pharmacology, as well as its potential use as an enzyme inhibitor and anti-cancer agent. Additionally, further research into the mechanism of action and potential side effects of IOP could be beneficial. Finally, further research into the synthesis of IOP and the development of more efficient methods of synthesis could be beneficial.
合成法
IOP can be synthesized by a variety of methods, including the reaction of indanone and ethyl 3-methyl-1,2,4-oxadiazol-5-yl acetate, or the reaction of 4-oxadiazol-5-yl pyrrolidin-2-one with indanone. The synthesis of IOP is a multi-step process that involves a number of reactions and purification steps.
科学的研究の応用
IOP has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology. In medicine, IOP has been studied for its potential use in the treatment of cancer, as well as its potential anti-inflammatory and anti-bacterial properties. In biochemistry, IOP has been studied for its potential use in enzyme inhibitors and as a potential inhibitor of the enzyme P450. In pharmacology, IOP has been studied for its potential use as an anti-cancer agent and as a potential inhibitor of the enzyme cytochrome P450.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-17-16(21-18-10)13-8-15(20)19(9-13)14-6-5-11-3-2-4-12(11)7-14/h5-7,13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPMAYZOWOQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B6578751.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)
![3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6578767.png)
![4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B6578800.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578805.png)
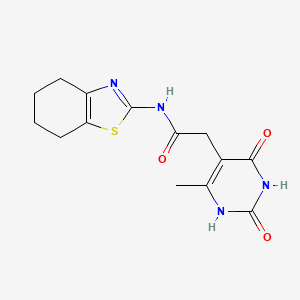
![1-benzyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578825.png)
![1-butyl-5-(3-hydroxyphenyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione](/img/structure/B6578827.png)
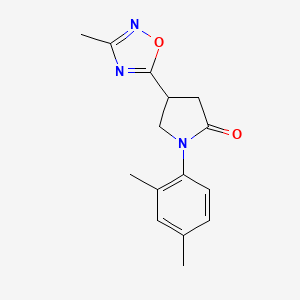
![1-(2,6-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578840.png)
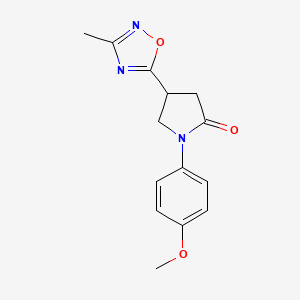
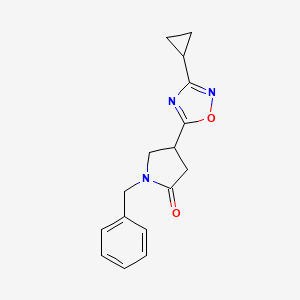
![1-[(3-methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6578858.png)
![1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B6578865.png)